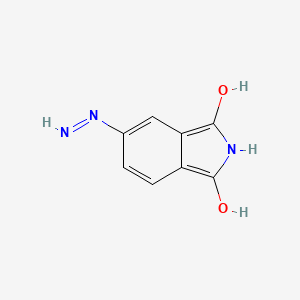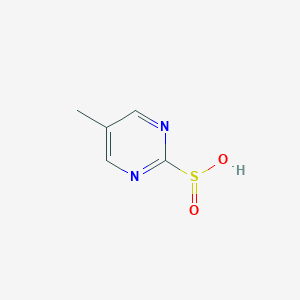
Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate typically involves multiple stepsThe reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can be used to modify the pyrimidine ring or other functional groups.
Substitution: This reaction can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It can be used in studies involving nucleic acid derivatives due to its structural similarity to nucleotides.
Industry: Used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially affecting their function. The hydrazinecarboxylate group can also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- 3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde
- (6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid
Uniqueness
Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H10N4O4 |
|---|---|
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
methyl N-[(2,4-dioxo-1H-pyrimidin-6-yl)methylamino]carbamate |
InChI |
InChI=1S/C7H10N4O4/c1-15-7(14)11-8-3-4-2-5(12)10-6(13)9-4/h2,8H,3H2,1H3,(H,11,14)(H2,9,10,12,13) |
Clave InChI |
XZIFSCKIAWJNBF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NNCC1=CC(=O)NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15245907.png)



![4-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B15245936.png)
![4-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245939.png)







